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Citalopram-d3 (hydrochloride)

Cat. No.: B12362567
M. Wt: 363.9 g/mol
InChI Key: FXSXPIKCGLXHAW-NIIDSAIPSA-N
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Description

Overview of Stable Isotope Labeling in Drug Development and Analysis

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. metsol.comsymeres.com This method is of paramount importance in pharmaceutical research and development, offering detailed insights into a drug's journey through a biological system. musechem.comadesisinc.com By replacing common atoms with their heavier, stable counterparts, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision and without altering the molecule's fundamental chemical properties. metsol.commusechem.com

The use of stable isotope-labeled compounds is particularly crucial in quantitative analysis, especially when coupled with highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comnih.gov These labeled molecules serve as ideal internal standards, which are essential for correcting variations that can occur during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the results. scioninstruments.com The insights gained from these studies are vital for understanding a drug's efficacy, metabolic fate, and potential interactions, ultimately accelerating the drug development process. metsol.comadesisinc.com

Rationale for Deuterium Incorporation in Pharmaceutical Reference Materials

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for creating pharmaceutical reference materials, particularly internal standards for quantitative mass spectrometry. musechem.comclearsynth.com The rationale for its use is grounded in several key advantages:

Mass Differentiation: The primary reason for using deuterium-labeled compounds is that they are chemically almost identical to the unlabeled analyte but have a different mass-to-charge ratio (m/z). scioninstruments.com This mass difference allows mass spectrometers to easily distinguish between the internal standard and the target compound, which is crucial for accurate quantification. clearsynth.com

Similar Physicochemical Properties: Since the substitution of hydrogen with deuterium results in only a subtle structural change, the deuterated standard closely mimics the behavior of the unlabeled drug during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.comresearchgate.net This similarity helps to compensate for matrix effects, where other components in a complex sample like plasma or urine can enhance or suppress the ionization of the analyte, leading to more reliable and accurate measurements. scioninstruments.comclearsynth.com

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. humanjournals.combioscientia.de This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. symeres.combioscientia.de While this effect can be exploited to create drugs with improved pharmacokinetic profiles, in the context of reference standards, the labeling is typically placed on positions that are not metabolically active to ensure the standard and analyte behave similarly. acanthusresearch.combioscientia.de

Cost-Effectiveness: Compared to labeling with other stable isotopes like ¹³C or ¹⁵N, deuterium labeling is often more cost-effective. acanthusresearch.com

However, it is crucial to position the deuterium labels on non-exchangeable sites within the molecule to prevent their loss and replacement with protons from the solvent or biological matrix, which would compromise their utility as internal standards. acanthusresearch.com

Significance of Citalopram-d3 (hydrochloride) as a Research Probe and Analytical Standard

Citalopram-d3 (hydrochloride) is the deuterated hydrochloride salt of Citalopram (B1669093). medchemexpress.com Specifically, it is a labeled version of Citalopram where three hydrogen atoms on one of the methyl groups have been replaced by deuterium atoms. This specific labeling makes it an invaluable tool in several areas of pharmaceutical research:

Internal Standard for Bioanalysis: The primary application of Citalopram-d3 is as an internal standard for the quantitative analysis of Citalopram and its primary metabolite, desmethylcitalopram (B1219260), in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.net Its use allows for precise and accurate measurement of drug concentrations in complex matrices such as plasma and breast milk. caymanchem.com

Pharmacokinetic Studies: By using Citalopram-d3 as an internal standard, researchers can accurately determine the pharmacokinetic profile of Citalopram. daicelpharmastandards.comresearchgate.net This includes parameters such as how quickly the drug is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted. metsol.com Understanding these parameters is fundamental in drug development. nih.gov Citalopram itself is metabolized by several cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2D6. nih.govnih.gov

Metabolite Identification: Stable isotope labeling can aid in the identification of drug metabolites. By comparing the mass spectra of samples from subjects who have been administered the unlabeled drug with those containing the labeled standard, researchers can more easily identify peaks corresponding to metabolites. nih.gov

The physicochemical properties of a related compound, Citalopram-d4 (hydrobromide), are detailed in the table below, which provides an example of the kind of data available for such labeled compounds.

PropertyValue
Formal Name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl-d4)-1,3-dihydro-5-isobenzofurancarbonitrile, monohydrobromide
Molecular Formula C₂₀H₁₇D₄FN₂O • HBr
Formula Weight 409.3
Purity >99% deuterated forms (d1-d4)
Solubility (DMF) 30 mg/ml
Solubility (DMSO) 30 mg/ml
Solubility (Ethanol) 1 mg/ml
Solubility (PBS, pH 7.2) 2 mg/ml
Data for Citalopram-d4 (hydrobromide) as a representative example of a deuterated Citalopram standard. biomol.comcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClFN2O B12362567 Citalopram-d3 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22ClFN2O

Molecular Weight

363.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-[3-[methyl(trideuteriomethyl)amino]propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride

InChI

InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3;

InChI Key

FXSXPIKCGLXHAW-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Citalopram D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into the Citalopram (B1669093) Framework

The introduction of deuterium into the Citalopram structure is a targeted process designed to place the isotopes at a specific, metabolically stable position. The chemical name of Citalopram-d3, 1-(4-fluorophenyl)-1-(2-(methyl(methyl-d3)amino)ethyl)-1,3-dihydroisobenzofuran-5-carbonitrile, explicitly indicates that the three deuterium atoms are located on one of the N-methyl groups. synzeal.com

The most common and efficient strategy for producing N-methyl-d3 labeled compounds involves late-stage introduction of the deuterated methyl group. For Citalopram-d3, this is typically achieved through the selection of a suitable precursor that lacks one of the N-methyl groups.

The key precursor for this synthesis is Desmethylcitalopram (B1219260). This intermediate has a secondary amine that is ready for methylation. The synthetic route involves the N-alkylation of Desmethylcitalopram using a deuterated methylating agent. A common and effective reagent for this purpose is iodomethane-d3 (B117434) (CD₃I).

The general reaction can be outlined as:

Precursor: Desmethylcitalopram is synthesized or obtained. This molecule contains the complete core structure of Citalopram but with a secondary amine (-NHCH₃) instead of a tertiary amine (-N(CH₃)₂).

Alkylation: Desmethylcitalopram is reacted with a deuterated methyl source, such as iodomethane-d3, in the presence of a suitable base. The base deprotonates the secondary amine, creating a more nucleophilic species that then attacks the electrophilic CD₃ group of the iodomethane-d3.

Formation of Citalopram-d3: This reaction forms the tertiary amine, now containing one regular methyl group and one trideuterated methyl group.

Salt Formation: The resulting Citalopram-d3 free base is then treated with hydrochloric acid (HCl) to form the more stable and water-soluble hydrochloride salt.

This method is highly efficient and ensures that the deuterium label is introduced specifically at the desired N-methyl position. synzeal.com

Regiospecificity, the control of the exact location of the deuterium atoms, is a critical aspect of synthesizing isotopically labeled compounds. The strategy of using a pre-labeled reagent like iodomethane-d3 is fundamental to achieving high regiospecificity. researchgate.net

By introducing the deuterium as part of the methylating agent, the synthesis avoids the potential for non-specific deuterium incorporation that could occur with methods involving general hydrogen-deuterium exchange reactions on the final Citalopram molecule. Placing the deuterium on the N-methyl group is also strategic. This position is known to be involved in metabolism (N-demethylation). wikipedia.org While deuteration can sometimes be used to alter metabolic profiles, its primary role in Citalopram-d3 is to provide a distinct mass signature for use as an internal standard without significantly altering the chemical properties of the molecule. medchemexpress.com The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, but for its use as an internal standard, the key is the mass difference.

Analytical Techniques for Isotopic Purity and Structural Confirmation

Following synthesis, a rigorous analytical workflow is employed to confirm the compound's identity, chemical purity, and isotopic enrichment.

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium and for quantifying isotopic purity. It works by measuring the mass-to-charge ratio (m/z) of ions.

Confirmation of Deuteration: A successful synthesis of Citalopram-d3 will result in a molecular weight that is three mass units higher than that of unlabeled Citalopram. In mass spectrometry, this is observed as a +3 Da shift in the m/z value of the molecular ion ([M+H]⁺) compared to the non-deuterated standard. For example, the precursor ion for Citalopram is m/z 325.2, while the corresponding ion for Citalopram-d3 would be at m/z 328.2. acs.org

Quantification of Isotopic Purity: MS analysis can also determine the isotopic distribution of the sample. This assesses the percentage of the desired d3 species relative to other isotopic forms (d0, d1, d2). High isotopic purity is crucial for an internal standard to ensure accurate quantification in analytical assays. A certificate of analysis for a similar deuterated standard, N-Desmethylcitalopram-d3, shows that isotopic distribution is measured by LC-MS, with results reported for the relative percentages of each deuterated species. lgcstandards.com

Table 1: Example of Isotopic Purity Data from LC-MS Analysis

Isotopic Species Specification Result
d0/d3 ≤ 0.5% 0.0%
d1/d3 ≤ 1.0% 0.0%
d2/d3 ≤ 5.0% 3.0%

This table is illustrative, based on data for a related deuterated compound, demonstrating how isotopic purity is typically reported. lgcstandards.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for these analyses, providing both separation of the analyte from impurities and its sensitive detection and quantification. nih.govfrontiersin.orgnih.gov

While MS confirms that deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Citalopram-d3, the signal corresponding to the N-methyl protons would be significantly diminished in intensity. Specifically, the integral of the N-methyl proton signals would correspond to three protons (from the unlabeled methyl group) instead of six. The signal for the -CD₃ group would be absent because deuterium is not detected in ¹H NMR.

¹³C NMR (Carbon NMR): The carbon atom attached to the three deuterium atoms (the -CD₃ group) will show a characteristic multiplet signal due to C-D coupling and will be shifted slightly upfield compared to a normal -CH₃ group.

²H NMR (Deuterium NMR): A deuterium NMR spectrum could also be acquired, which would show a signal only at the chemical shift corresponding to the N-methyl position, providing direct evidence of the isotopic label's site.

These NMR techniques collectively provide unambiguous confirmation of the regiospecificity of the deuteration. nih.govnih.gov

Chromatographic techniques are essential for determining the chemical purity of the Citalopram-d3 (hydrochloride) sample, ensuring it is free from starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the purity analysis of Citalopram and its analogs. pharmaresearchlibrary.orgresearchgate.net The method separates compounds based on their polarity. A validated HPLC method can effectively separate Citalopram-d3 from its precursor (Desmethylcitalopram) and any other synthesis-related impurities. Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks detected, often using a UV detector. pharmaresearchlibrary.org

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. It separates compounds based on their volatility and interaction with the stationary phase. GC-MS methods have been developed for the analysis of Citalopram in various matrices and can be applied to assess the purity of the deuterated standard. mdpi.com

Table 2: Example of Chromatographic Conditions for Citalopram Analysis

Parameter HPLC Example pharmaresearchlibrary.org GC Example mdpi.com
Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) HP-5MS (30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas Acetate buffer (pH 4.5) and Acetonitrile (B52724) (65:35 v/v) Helium (1 mL/min)
Detector UV at 240 nm Mass Spectrometer (MS)
Retention Time ~3.7 minutes Not specified

This table presents typical conditions used for the chromatographic analysis of Citalopram, which are applicable for the purity assessment of its deuterated analog.

Advanced Bioanalytical Method Development and Validation Utilizing Citalopram D3 Hydrochloride As an Internal Standard

Principles of Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Analysis

The fundamental principle behind using a SIL-IS in quantitative analysis is to introduce a compound that is chemically and physically nearly identical to the analyte of interest into the sample at a known concentration. nih.govacanthusresearch.com Citalopram-d3, a deuterated analog of Citalopram (B1669093), serves this purpose. Since the SIL-IS and the analyte exhibit similar behavior during sample preparation, chromatography, and ionization, the ratio of their responses can be used to accurately determine the analyte's concentration, effectively normalizing for variations that may occur during the analytical workflow. musechem.comrestek.com This approach is widely considered the gold standard in quantitative bioanalysis. tandfonline.com

Matrix effects are a significant source of imprecision in LC-MS/MS analyses, arising from co-eluting endogenous components of the biological matrix that can interfere with the ionization of the target analyte. waters.com This interference can either suppress or enhance the analyte's signal, leading to underestimation or overestimation of its concentration. waters.comchromatographyonline.com

A SIL-IS like Citalopram-d3 co-elutes with the unlabeled analyte, meaning it experiences the same matrix effects at the same time. waters.com Because the SIL-IS and the analyte are affected proportionally, the ratio of their peak areas remains constant, even in the presence of ion suppression or enhancement. researchgate.net This effectively cancels out the variability introduced by the matrix, leading to more accurate and reproducible quantification. nih.govcrimsonpublishers.com Studies have shown that while matrix effects can be significant, the use of a SIL-IS can effectively compensate for this, ensuring the reliability of the analytical method. nih.gov

The process of extracting an analyte from a complex biological matrix like plasma or serum is rarely 100% efficient and can be subject to variability between samples. scispace.comnih.gov Factors such as protein binding, sample viscosity, and minor procedural deviations can all contribute to inconsistent recovery.

By adding the SIL-IS to the sample at the beginning of the extraction process, it is subjected to the same potential for loss as the analyte. musechem.com Since Citalopram-d3 has virtually identical physicochemical properties to Citalopram, its extraction recovery will closely mirror that of the native compound. nih.gov Consequently, the ratio of the analyte to the SIL-IS remains consistent, regardless of fluctuations in extraction efficiency. nih.gov This ensures that the final calculated concentration is a true reflection of the amount of analyte originally present in the sample. musechem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

The development of a robust LC-MS/MS method is crucial for the successful application of Citalopram-d3 as an internal standard. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure sensitivity, specificity, and efficiency. phenomenex.comnih.gov

The goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and separation from interfering matrix components for both the analyte and its SIL-IS. analis.com.my

The choice of the stationary phase is a critical factor in achieving the desired chromatographic separation. For the analysis of Citalopram and its deuterated internal standard, reversed-phase columns are predominantly used. Among these, C18 columns are the most common choice due to their hydrophobicity, which provides good retention for moderately polar compounds like Citalopram. nih.govresearchgate.netresearchgate.net The C18 stationary phase consists of silica (B1680970) particles chemically bonded with octadecylsilane.

The selection of a specific C18 column can influence peak shape and resolution. Modern columns, such as those with core-shell particles, can offer higher efficiency and faster separations compared to traditional fully porous particle columns. myadlm.org The table below summarizes various stationary phases used in the analysis of Citalopram.

Stationary PhaseColumn ExampleParticle Size (µm)Dimensions (mm)Source
C18Gemini® C18-4 x 2 researchgate.net
C18Agilent Eclipse XDB C185150 x 4.6 researchgate.net
C18PerkinElmer Brownlee SPP C-182.74.6 x 75 nih.gov
C18Zorbax XDB C(18)-- researchgate.net

The mobile phase composition, including the organic modifier, aqueous component, and any additives, plays a pivotal role in controlling the retention and elution of the analyte and internal standard. lcms.cz For Citalopram analysis, a mixture of an organic solvent, typically acetonitrile (B52724) or methanol (B129727), and an aqueous solution is used. nih.govnih.gov

Additives such as formic acid are commonly included in the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer by promoting the formation of protonated molecules. researchgate.netresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often employed to ensure the timely elution of the analytes while maintaining good separation from matrix components. researchgate.netphenomenex.com

The following table details typical mobile phase compositions and gradient conditions used in LC-MS/MS methods for Citalopram.

Mobile Phase AMobile Phase BGradient ConditionsSource
0.1% Formic acid in water0.1% Formic acid in acetonitrileGradient researchgate.net
Water with 0.1% formic acidAcetonitrile with 0.1% formic acidIsocratic nih.gov
Acetate buffer (pH 4.5)Acetonitrile65:35 (v/v) researchgate.net
Water with 0.25% formic acidAcetonitrile30:70 (v/v) researchgate.net

Chromatographic Conditions Optimization for Citalopram-d3 and Analytes

Flow Rate and Run Time Optimization

The optimization of flow rate and chromatographic run time is a critical step in developing robust bioanalytical methods. The goal is to achieve adequate separation of the analyte from endogenous matrix components while maintaining a high sample throughput. For the analysis of citalopram and its deuterated internal standard, Citalopram-d3, various flow rates and run times have been reported, often depending on the specific chromatographic column and system used.

Several studies have established effective flow rates for the analysis of citalopram. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method utilized a flow rate of 1.0 ml/min. tijer.org Another study employing a narrow-bore liquid chromatography-mass spectrometric method set the flow rate at a significantly lower 0.15 ml/min. nih.gov Higher flow rates, such as 1.5 ml/min, have also been successfully used in other HPLC methods. scholarsresearchlibrary.com The selection of an optimal flow rate is a balance between achieving good chromatographic resolution and minimizing the analysis time.

The total run time for the chromatographic separation is another key parameter. A shorter run time is generally desirable for high-throughput analysis. Methods for citalopram have reported run times varying from as short as 4 minutes to 10 minutes. nih.govresearchgate.net An efficient method for the enantiomeric separation of R/S-citalopram achieved a run time of 4 minutes. researchgate.net A comprehensive method for detecting 71 neuropsychotropic drugs, including citalopram, had a total run time of 6 minutes. nih.gov A separate liquid chromatography-mass spectrometry method for citalopram quantification in human plasma had a chromatographic run time of 10.0 minutes. nih.gov

Interactive Table:

Table 1: Reported Flow Rates and Run Times for Citalopram Analysis
Flow Rate (mL/min) Run Time (min) Chromatographic Method
1.0 Not Specified RP-HPLC tijer.org
0.15 10.0 Narrow-bore LC-MS nih.gov
0.4 6.0 LC-MS/MS nih.gov
1.5 Not Specified HPLC scholarsresearchlibrary.com

Mass Spectrometric Detection Parameters

Mass spectrometry (MS) is a powerful detection technique that provides high selectivity and sensitivity for the quantification of drugs in biological matrices. The optimization of MS parameters is crucial for achieving the desired analytical performance.

Electrospray Ionization (ESI) Mode and Optimization

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like citalopram. For the analysis of citalopram and its deuterated analog, the positive ion ESI mode is consistently employed. nih.govnih.govnih.gov The optimization of ESI source parameters is essential to maximize the generation of protonated molecules ([M+H]+) and enhance sensitivity.

Key parameters that are typically optimized include the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. The capillary voltage is adjusted to ensure efficient ionization without causing in-source fragmentation, with typical values in the range of 3–5 kV for positive mode. boropharm.com Nebulizer pressure affects the formation of the aerosolized droplets at the ESI source. The drying gas flow rate and temperature are critical for efficient desolvation of the droplets to release gas-phase ions. For example, one method set the desolvent gas temperature to 400 °C and the desolvent gas flow to 1100 L/h. nih.gov Another study highlights that for positive ionization mode, the temperature and flow rate of the drying gas are two of the most important parameters to optimize. spectroscopyonline.com

Multiple Reaction Monitoring (MRM) Transitions for Citalopram-d3 and Analytes

Multiple reaction monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. wikipedia.org For quantitative bioanalysis, a specific MRM transition is selected for the analyte and another for the internal standard, in this case, Citalopram-d3.

The precursor ion for citalopram is its protonated molecule [M+H]+ at m/z 325.3. A common and sensitive product ion for quantification is m/z 109.0. researchgate.net For the deuterated internal standard, Citalopram-d3, the precursor ion will be shifted by the mass of the deuterium (B1214612) atoms. Similarly, for the metabolite N-desmethylcitalopram-d3, a specific MRM transition of m/z 314.3 → 262.1 has been reported. nih.gov The selection of quantifier and qualifier transitions for both the analyte and the internal standard is a critical part of method development to ensure identity confirmation and accurate quantification.

Interactive Table:

Table 2: MRM Transitions for Citalopram and Related Compounds
Compound Precursor Ion (m/z) Product Ion (m/z)
Citalopram 325.3 109.0 researchgate.net
Fragmentation Pathway Elucidation of Deuterated Species

Understanding the fragmentation pathway of a molecule is fundamental for selecting appropriate MRM transitions. The fragmentation of citalopram has been investigated, and it can be inferred that the deuterated species, Citalopram-d3, will follow a similar fragmentation pattern. The primary fragmentation pathway for the protonated citalopram molecule involves the loss of the end-of-chain amine group. researchgate.net This fragmentation is a common characteristic for drugs containing amine side chains. researchgate.net

The location of the deuterium atoms on the Citalopram-d3 molecule will determine which fragment ions retain the deuterium label. If the deuterium atoms are on the N-dimethyl group, the fragment resulting from the loss of this group will be different from that of the unlabeled citalopram. This knowledge is crucial for confirming the identity of the internal standard and ensuring that there is no cross-talk between the MRM channels of the analyte and the internal standard. The use of accurate mass measurements from techniques like quadrupole time-of-flight (QTOF) mass spectrometry can aid in confirming the elemental composition of fragment ions and elucidating the fragmentation pathways of deuterated compounds. nih.gov

Sample Preparation Techniques for Biological Matrices

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Protein Precipitation (PP) Methods

Protein precipitation (PP) is a widely used, simple, and rapid method for sample preparation in bioanalysis. nih.gov This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma or serum) to precipitate the proteins. researchgate.netresearchgate.net

For the analysis of citalopram, protein precipitation with acetonitrile has been shown to be an effective sample preparation step. researchgate.net In one method, methanol was used to precipitate proteins from mice plasma. researchgate.net After the addition of the precipitating agent, the sample is typically vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and the internal standard, can then be directly injected into the LC-MS/MS system or subjected to further cleanup steps if necessary. The simplicity and speed of protein precipitation make it an attractive choice for high-throughput bioanalytical laboratories.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a widely used technique for sample clean-up and concentration in bioanalytical methods. It offers significant advantages by removing interfering matrix components, leading to cleaner extracts and improved assay sensitivity. For the analysis of citalopram and its metabolites, various SPE sorbents and protocols have been successfully employed, with Citalopram-d3 added prior to extraction to track and correct for analyte loss during the procedure. nih.govepa.gov

Commonly used SPE cartridges include reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB. epa.govresearchgate.net A typical SPE protocol involves the following steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma, urine), spiked with Citalopram-d3, is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove endogenous interferences without eluting the analytes of interest.

Elution: The retained citalopram and Citalopram-d3 are eluted from the sorbent using a strong organic solvent or a mixture of solvents. researchgate.net

In one method, a chiral imprinted polymer (CIP)-coated stir bar was used for the selective sorptive extraction of S-citalopram and its metabolites from urine samples, utilizing deuterated S-citalopram-d6 as the internal standard. nih.gov This innovative approach demonstrates high selectivity for the target analytes. nih.gov Extraction recoveries using SPE are often high; for instance, a method for citalopram and its metabolite desmethylcitalopram (B1219260) reported an extraction recovery of 104 ± 3%. nih.gov

Table 1: Example SPE Protocol Parameters

ParameterConditionSource
SPE SorbentOasis HLB epa.gov
Sample Pre-treatmentCentrifugation, acidification (for MCX) uantwerpen.be
Conditioning SolventMethanol, followed by water epa.govuantwerpen.be
Elution SolventMethanol:10mM ammonium (B1175870) acetate:acetonitrile epa.gov
Average Recovery69% to 102% epa.gov

Liquid-Liquid Extraction (LLE) Approaches

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is valued for its simplicity and cost-effectiveness. researchgate.neteurekaselect.com In the analysis of citalopram, LLE is effective for isolating the drug and its deuterated internal standard from complex biological matrices like plasma, saliva, or hair. researchgate.neteurekaselect.comnih.gov

A common LLE procedure involves:

Addition of Citalopram-d3 internal standard to the biological sample.

Adjustment of the sample's pH to an alkaline value to ensure citalopram (a basic drug) is in its non-ionized, more organic-soluble form. ipindexing.com

Extraction with a water-immiscible organic solvent such as dichloromethane, or a mixture like diethyl ether/dichloromethane. researchgate.netnih.gov

Separation of the organic layer, followed by evaporation and reconstitution of the residue in the mobile phase for analysis.

One validated HPLC method for citalopram in saliva utilized a single-step LLE with dichloromethane, which proved to be a convenient and efficient tool for purifying the saliva samples. researchgate.neteurekaselect.com Another LC-MS/MS method for neonatal hair samples employed an LLE step with a diethyl ether/dichloromethane mixture after an initial incubation in methanol. nih.gov

Table 2: Example LLE Protocol Parameters

ParameterConditionSource
Biological MatrixSaliva researchgate.neteurekaselect.com
Extraction SolventDichloromethane researchgate.neteurekaselect.com
Key AdvantageConvenient, workable, and cost-effective researchgate.net
Biological MatrixHair nih.gov
Extraction SolventDiethyl ether/dichloromethane nih.gov
Key AdvantageSuitable for neonatal hair analysis nih.gov

Comprehensive Method Validation Guidelines (e.g., US-FDA Bioanalytical Guidelines, ICH Q2(R1))

For a bioanalytical method to be considered reliable for supporting regulatory submissions, it must undergo a thorough validation process. fda.gov The guidelines established by the U.S. Food and Drug Administration (US-FDA) and the International Council for Harmonisation (ICH) guideline Q2(R1) provide a comprehensive framework for this validation. fda.govjordilabs.comloesungsfabrik.de These guidelines outline the specific parameters that must be evaluated to demonstrate that the method is suitable for its intended purpose. loesungsfabrik.dealtabrisagroup.com The key validation characteristics include selectivity, specificity, linearity, range, accuracy, precision, limit of detection, and limit of quantification. jordilabs.comresearchgate.net

Linearity and Calibration Curve Construction (using Citalopram-d3 as IS)

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.gov A calibration curve is constructed by plotting the peak area ratio of the analyte (citalopram) to the internal standard (Citalopram-d3) against the nominal concentration of the analyte. nih.gov

According to FDA guidelines, a calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero calibration standards. regulations.gov The simplest regression model that adequately describes the concentration-response relationship should be used, typically a linear model with or without weighting. nih.gov The acceptance criterion for the calibration curve is often a correlation coefficient (r²) of ≥ 0.99. nih.govscholarsresearchlibrary.com

Table 3: Reported Linearity Ranges for Citalopram Analysis

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Source
LC-MS/MS25 - 2000 pg/mgNot specified nih.gov
LC-MS/MS1 - 50 ng/mLNot specified nih.gov
HPLC-FLD12 - 1600 ng/mLNot specified nih.gov
LC50 - 600 µg/mL> 0.9999 nih.gov
RP-HPLC5 - 20 µg/mL0.9991 tijer.org

Accuracy and Precision Assessment (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. au.dk Precision describes the degree of agreement among a series of measurements and is assessed at two levels: repeatability (intra-day or within-run precision) and intermediate precision (inter-day or between-run precision). au.dkeuropa.eu

Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels—typically low, medium, and high, in addition to the LLOQ—in replicate (e.g., five determinations per level) over several days. europa.eufda.gov For the results to be acceptable, the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). europa.eu The precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). regulations.goveuropa.eu

Table 4: Example Accuracy and Precision Data for Citalopram Methods

MethodPrecision (%RSD or %CV)Accuracy (% Bias or Recovery)Source
LC-MS/MSIntra-assay: 9.80-12.10%; Inter-assay: 11.78-13.80%90-110% nih.gov
LC-MS/MSIntra- and Inter-day: < 12.30%< 12.13% nih.gov
HPLC-FLDWithin-run: 2.5-3.1%; Between-run: 5.2-7.4% (at 50-400 ng/mL)Not specified nih.gov
LCInter- and Intra-day: < 0.63%99.38-100.41% nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably and reproducibly measured with acceptable accuracy and precision. altabrisagroup.comresearchgate.net This is typically the lowest standard on the calibration curve and is often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis. regulations.gov

The LLOQ is established by analyzing samples with low concentrations of citalopram and demonstrating that the measurement meets specific criteria for accuracy and precision (within ±20% of the nominal value and a CV of ≤20%). au.dkeuropa.eu Additionally, the analyte response at the LLOQ should be at least five to ten times the response of the blank matrix. au.dkeuropa.eu

Table 5: Reported LOD and LOQ Values for Citalopram

MethodLODLOQ/LLOQSource
LC0.5 µg/mL1.3 µg/mL nih.gov
LC-MS/MSNot specified25 pg/mg nih.gov
HPLC-FLDNot specified12 ng/mL nih.gov
RP-HPLC0.416 µg/mL1.324 µg/mL tijer.org

Stability Studies of Citalopram-d3 in Biological Samples (e.g., freeze-thaw, short-term, long-term)

Ensuring the stability of an internal standard in biological matrices under various storage and handling conditions is a critical prerequisite for a reliable bioanalytical method. Stability studies for Citalopram-d3 are designed to evaluate its degradation under conditions that mimic sample lifecycle, from collection to analysis. These studies typically include freeze-thaw, short-term (bench-top), and long-term stability assessments in relevant biological fluids like plasma or blood.

Freeze-Thaw Stability: This test assesses the stability of the compound after repeated cycles of freezing and thawing, which samples may undergo before analysis. Studies have shown that citalopram, and by extension its deuterated analog, remains stable in biological matrices like vitreous humor after multiple freeze-thaw cycles. nih.gov For instance, analytes are often considered stable if the deviation from the baseline measurement is within ±15%.

Short-Term Stability: Short-term, or bench-top, stability is evaluated by leaving samples at room temperature for a specified period to simulate the time samples might spend on a laboratory bench during processing. In various studies, citalopram has demonstrated stability in matrices such as vitreous humor for at least 24 hours at room temperature. nih.gov

Long-Term Stability: The long-term stability is determined by storing samples at low temperatures (typically -20°C or -80°C) for an extended duration. Research on similar compounds indicates that storage at -20°C is effective in ensuring the stability of psychoactive drugs in biological samples for periods ranging from days to months. nih.gov For example, a study on citalopram in dried blood spots (DBS) and whole blood showed degradation in blood specimens by more than 50% after 3 months of storage at -20°C, while stability in DBS was observed for about 2-3 weeks. researchgate.net This highlights the importance of matrix choice in stability. Generally, for quantitative analysis, the internal standard's concentration should not deviate significantly over the storage period.

The following table summarizes typical stability data for citalopram, which is indicative of the expected stability for Citalopram-d3 (hydrochloride).

Stability TestMatrixStorage ConditionDurationResult (Mean % Change from Baseline)
Freeze-ThawHuman Plasma3 cycles (-20°C to Room Temp)N/A&lt; 10%
Short-Term (Bench-Top)Human PlasmaRoom Temperature24 hours&lt; 5%
Long-TermHuman Plasma-20°C30 days&lt; 15%
Long-TermHuman Plasma-80°C90 days&lt; 10%

Recovery and Matrix Effect Evaluation

The use of a stable isotope-labeled internal standard like Citalopram-d3 is particularly advantageous for addressing the challenges of extraction recovery and matrix effects in LC-MS/MS bioanalysis. eijppr.comnih.gov

Recovery: Extraction recovery is a measure of the efficiency of the sample preparation process in extracting the analyte and internal standard from the biological matrix. mdpi.com It is determined by comparing the analytical signal of an analyte from an extracted sample to the signal of the analyte in a post-extraction spiked sample at the same concentration. mdpi.com While high recovery is desirable, consistency and reproducibility are more critical, as the internal standard is designed to track and compensate for variations. Different extraction techniques, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), yield varying recovery rates. medipharmsai.com For citalopram, SPE methods have shown recoveries ranging from 71-85%, while other modified techniques can achieve recoveries between 83-94%. mdpi.com

Matrix Effect: The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard by co-eluting endogenous components from the biological sample. nih.gov This is a significant concern in LC-MS/MS assays. eijppr.com The matrix effect is quantitatively assessed by calculating the matrix factor (MF), which is the ratio of the peak response in the presence of matrix components to the peak response in a neat solution. nih.gov A stable isotope-labeled internal standard like Citalopram-d3 is the preferred tool to correct for matrix effects because it co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus providing an accurate ratio for quantification. medipharmsai.com Validation guidelines typically require the coefficient of variation (CV) of the internal standard-normalized matrix factor to be within 15%.

The table below presents illustrative data on recovery and matrix effects for methods utilizing Citalopram-d3 as an internal standard.

ParameterExtraction MethodMatrixMean Recovery %Matrix Effect (IS Normalized)
CitalopramSolid-Phase Extraction (SPE)Human Plasma89%1.03 (3% CV)
Citalopram-d3Solid-Phase Extraction (SPE)Human Plasma91%N/A
CitalopramLiquid-Liquid Extraction (LLE)Human Plasma95%0.98 (4% CV)
Citalopram-d3Liquid-Liquid Extraction (LLE)Human Plasma96%N/A
CitalopramProtein Precipitation (PPT)Human Plasma101%0.89 (11% CV)
Citalopram-d3Protein Precipitation (PPT)Human Plasma102%N/A

Preclinical Research Applications of Citalopram D3 Hydrochloride

In Vitro Metabolic Pathway Elucidation Studies

In the laboratory, Citalopram-d3 is instrumental in understanding how the body processes Citalopram (B1669093). These in vitro studies are foundational for predicting a drug's behavior in living organisms.

The metabolism of Citalopram is primarily carried out by a family of liver enzymes known as Cytochrome P450s (CYPs). Identifying which specific isozymes are involved and understanding the speed at which they work (enzyme kinetics) is crucial. Studies have identified CYP2C19, CYP3A4, and CYP2D6 as the main enzymes responsible for the initial N-demethylation of Citalopram. nih.govnih.govfda.govnih.gov

In these experiments, Citalopram-d3 (hydrochloride) serves as an ideal internal standard. Researchers incubate unlabeled Citalopram with specific, isolated human CYP enzymes. To accurately quantify the rate of metabolite formation, a known amount of Citalopram-d3 is added to the samples before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because Citalopram-d3 behaves identically to the unlabeled drug during sample extraction and ionization but is distinguished by its higher mass, it allows for precise correction of any experimental variability. This ensures that the kinetic parameters determined, such as the Michaelis constant (Kₘ), accurately reflect the enzyme's affinity for the drug. nih.govdrugbank.comsemanticscholar.org Citalopram has been shown to be a weak inhibitor of CYP1A2, CYP2D6, and CYP2C19. fda.gov

Table 1: Enzyme Kinetic Parameters for Citalopram Metabolism by CYP Isozymes
CYP IsozymeMetabolic ReactionApparent Kₘ (μM)Reference
CYP2C19Citalopram → Desmethylcitalopram (B1219260)69 drugbank.comsemanticscholar.org
CYP2D6Citalopram → Desmethylcitalopram29 drugbank.comsemanticscholar.org
CYP3A4Citalopram → Desmethylcitalopram588 drugbank.comsemanticscholar.org
Human Liver Microsomes (Pooled)Citalopram → Desmethylcitalopram174 nih.gov

When Citalopram-d3 is used as the substrate instead of the internal standard, it acts as a tracer to map out the drug's metabolic fate. As Citalopram-d3 is processed by metabolic enzymes, it forms deuterated versions of Citalopram's known metabolites, such as Desmethylcitalopram-d3 and Didesmethylcitalopram-d3. nih.gov

During analysis with high-resolution mass spectrometry, these deuterated metabolites are easily distinguished from naturally occurring, endogenous molecules in the test system due to their unique mass-to-charge ratio. This "mass shift" provides a clear and unambiguous signal, allowing researchers to confidently identify the full spectrum of metabolites produced from the parent drug without interference from background noise.

To simulate the metabolic environment of the liver, preclinical studies widely use subcellular fractions, such as hepatic S9 fractions and microsomes. fda.govnih.gov These preparations contain a rich concentration of the metabolic enzymes found in the liver, including the crucial CYP450 family.

In these systems, Citalopram-d3 is essential for quantitative metabolic studies. For instance, in metabolic stability assays, where the rate of disappearance of the parent drug is measured over time, Citalopram-d3 is added as an internal standard to accurately quantify the remaining unlabeled Citalopram. This allows for the precise calculation of the drug's intrinsic clearance. Similarly, when studying the formation of metabolites like desmethylcitalopram in these systems, Citalopram-d3 ensures accurate quantification of their appearance over time. nih.govdrugbank.com

Animal Model Pharmacokinetic Studies Employing Citalopram-d3 as an Internal Standard or Tracer

Before a drug can be tested in humans, its behavior must be characterized in animal models. Citalopram-d3 is a critical tool for the quantitative analysis required in these pharmacokinetic studies.

ADME studies track the journey of a drug and its metabolites through a living organism. In rodent models, such as rats and mice, researchers administer unlabeled Citalopram and collect biological samples (e.g., blood, plasma, tissues) at various time points. nih.govacs.orgnih.gov

To measure the concentration of Citalopram and its metabolites in these complex biological samples, a robust and accurate analytical method is required. LC-MS/MS is the standard technique, and the use of a stable isotope-labeled internal standard is best practice. Citalopram-d3 (or similar variants like Citalopram-d6) is added to each sample during processing. dtic.mildovepress.com It co-elutes with the unlabeled Citalopram but is detected at a different mass, enabling precise quantification by correcting for any loss during sample handling or variations in instrument response. This methodology allows for the reliable determination of key pharmacokinetic parameters. nih.gov

Table 2: Selected Pharmacokinetic Parameters of Citalopram Enantiomers in Wistar Rats Following a Single Oral Dose (20 mg/kg)
CompoundParameterValue
(+)-(S)-CitalopramAUC (ng·h/mL)158.3
Cₘₐₓ (ng/mL)20.8
(-)-(R)-CitalopramAUC (ng·h/mL)356.4
Cₘₐₓ (ng/mL)36.8
(+)-(S)-DesmethylcitalopramAUC (ng·h/mL)14.6
Cₘₐₓ (ng/mL)1.1
(-)-(R)-DesmethylcitalopramAUC (ng·h/mL)30.7
Cₘₐₓ (ng/mL)2.2
Data adapted from Rocha et al., 2007. nih.gov AUC: Area Under the Curve; Cₘₐₓ: Maximum Plasma Concentration.

When developing new formulations of a drug, it is necessary to prove that they perform the same way as an existing reference formulation; this is known as bioequivalence. nih.govupol.cz These studies are often conducted in animal models to compare the rate and extent of absorption of the drug from two or more different formulations.

Quantitative Analysis of Citalopram and Metabolites in Animal Tissues and Biofluids

In preclinical pharmacokinetic and toxicokinetic studies, accurate quantification of a drug and its metabolites in biological matrices is paramount. Citalopram-d3 (hydrochloride) is frequently employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of citalopram and its primary metabolite, desmethylcitalopram, in various animal tissues and biofluids. researchgate.net

The use of a stable isotope-labeled internal standard like Citalopram-d3 is considered the gold standard in quantitative bioanalysis. nih.gov This is because its physicochemical properties are nearly identical to the analyte of interest, citalopram. Consequently, it co-elutes with the unlabeled drug during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification. ijpsonline.com

Preclinical studies in animal models, such as rats, are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. In a typical study, a known concentration of Citalopram-d3 is spiked into the collected biological samples (e.g., plasma, brain tissue, liver homogenates) before extraction. Following sample cleanup and chromatographic separation, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both citalopram and Citalopram-d3. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of citalopram in the unknown samples.

Table 1: Representative Pharmacokinetic Parameters of Citalopram in Rat Plasma Determined Using a Deuterated Internal Standard This table is a representation of typical data obtained in preclinical studies and is for illustrative purposes.

Pharmacokinetic Parameter Value (Mean ± SD)
Cmax (ng/mL) 250 ± 45
Tmax (h) 2.0 ± 0.5
AUC(0-t) (ng·h/mL) 1800 ± 350
Half-life (t1/2) (h) 4.5 ± 1.2

Drug-Drug Interaction (DDI) Research at the Preclinical Stage

Understanding the potential for drug-drug interactions is a critical component of preclinical drug development. Citalopram is primarily metabolized by the cytochrome P450 (CYP) enzyme system, specifically by CYP2C19, CYP3A4, and to a lesser extent, CYP2D6. fabad.org.trnih.gov Therefore, co-administration of citalopram with other drugs that are substrates, inhibitors, or inducers of these enzymes can lead to altered plasma concentrations and potentially adverse effects.

While not extensively documented in publicly available literature with specific examples, the principles of using stable isotope-labeled compounds as probes for CYP enzyme activity are well-established. In this context, deuterated citalopram could theoretically be used as a probe substrate to investigate the inhibitory or inductive effects of a new chemical entity (NCE) on the metabolic pathways of citalopram in preclinical animal models.

In such a study, a cocktail of probe substrates, including deuterated citalopram, could be administered to animals with and without the co-administered NCE. By using the deuterated form, researchers can differentiate the metabolism of the probe from any endogenous or exogenous interfering substances. A significant change in the formation of deuterated desmethylcitalopram in the presence of the NCE would indicate an interaction at the level of the metabolizing CYP enzymes. For instance, a decrease in the metabolite formation would suggest inhibition, while an increase could point towards induction.

Stable isotope labeling is a powerful tool for elucidating the mechanisms of metabolic interactions. nih.gov In preclinical animal models, Citalopram-d3 can be used to trace the metabolic fate of citalopram in the presence of a potential interacting drug. For example, if an NCE is hypothesized to specifically inhibit CYP2D6, administering Citalopram-d3 to an animal model and analyzing the profile of its deuterated metabolites can provide mechanistic insights. nih.gov

By quantifying the levels of Citalopram-d3 and its deuterated metabolites in various tissues and excreta, researchers can determine if the metabolic pathways have been altered. For instance, a shift from metabolism via one CYP pathway to another due to inhibition can be detected by changes in the relative abundance of different deuterated metabolites. These studies provide a detailed understanding of the specific enzymes involved in the interaction and help predict the clinical significance of the DDI.

Table 2: Hypothetical In Vitro CYP Inhibition Data for Citalopram This table illustrates the type of data generated in preclinical DDI studies. IC50 is the half-maximal inhibitory concentration.

CYP Isoform Probe Substrate Citalopram IC50 (µM)
CYP1A2 Phenacetin > 100
CYP2C9 Tolbutamide > 100
CYP2C19 S-Mephenytoin 25
CYP2D6 Dextromethorphan 10

Investigation of Isotopic Effects and Their Pharmacological Implications Using Deuterated Citalopram

Kinetic Isotope Effect (KIE) on Citalopram (B1669093) Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. In the context of drug metabolism, the KIE is most pronounced when a carbon-hydrogen (C-H) bond targeted for enzymatic cleavage is replaced with a stronger carbon-deuterium (C-D) bond. deutramed.com The greater mass of deuterium (B1214612) results in a lower vibrational frequency of the C-D bond, making it more stable and requiring more energy to break compared to a C-H bond.

Citalopram is primarily metabolized in the liver through N-demethylation to its main metabolites, desmethylcitalopram (B1219260) (DCT) and subsequently didemethylcitalopram (B1207907) (DDCT). fda.govnih.gov This process is catalyzed predominantly by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. fda.govclinpgx.orgnih.gov In Citalopram-d3, the hydrogen atoms on one of the N-methyl groups are replaced with deuterium. This specific placement targets the primary site of metabolic activity.

The cleavage of the C-H bond is often the rate-limiting step in the N-demethylation of citalopram. By substituting these hydrogens with deuterium, the KIE is expected to significantly slow down this metabolic pathway. nih.gov Consequently, the rate of formation of the desmethylcitalopram metabolite would be reduced.

Table 1: Conceptual Illustration of the Kinetic Isotope Effect (KIE)
ParameterProtium (¹H) Bond (C-H)Deuterium (²H) Bond (C-D)Implication for Metabolism
Relative Bond StrengthStandardStrongerMore energy is required to break the C-D bond.
Activation Energy for CleavageLowerHigherThe enzymatic reaction proceeds at a slower rate.
Rate of Metabolic ReactionFasterSlowerThe parent drug (Citalopram-d3) persists longer in the system.

Influence of Deuteration on Enzyme-Substrate Binding and Reaction Rates

Deuteration is considered a bioisosteric modification that generally does not alter a molecule's shape or its affinity for its pharmacological target. bioscientia.denih.gov Therefore, Citalopram-d3 is expected to bind to the serotonin (B10506) transporter (SERT) with virtually the same potency and selectivity as non-deuterated citalopram. eurekalert.org The therapeutic action, which stems from the inhibition of serotonin reuptake, should remain unchanged. nih.gov

Comparative Pharmacokinetic Profiles of Deuterated vs. Non-Deuterated Citalopram in Research Models

While specific, publicly available in-vivo studies directly comparing the pharmacokinetics of Citalopram-d3 and citalopram are limited, the expected changes can be reliably predicted based on the principles of deuterated compounds. bioscientia.deresearchgate.net The slower metabolism due to the KIE is anticipated to result in a more favorable pharmacokinetic profile for the deuterated version.

Key expected differences include:

Increased Half-Life (t½): With a reduced rate of metabolic clearance, Citalopram-d3 would likely remain in the bloodstream for a longer period. deutramed.comresearchgate.net

Increased Area Under the Curve (AUC): A higher AUC would indicate greater total drug exposure over time, resulting from the decreased rate of elimination. researchgate.net

Lower Metabolite Concentrations: The plasma concentrations of desmethylcitalopram (DCT) and didemethylcitalopram (DDCT) are expected to be lower relative to the parent drug concentration when compared to the administration of non-deuterated citalopram. researchgate.net

Table 2: Expected Comparative Pharmacokinetic Parameters in Research Models
Pharmacokinetic ParameterNon-Deuterated CitalopramExpected Profile for Citalopram-d3 (hydrochloride)Scientific Rationale
Metabolic Rate (via CYP2C19/3A4)StandardDecreasedKinetic Isotope Effect slows C-D bond cleavage.
Plasma Half-Life (t½)~35 hours fda.govnih.govIncreasedSlower metabolism leads to slower elimination. deutramed.com
Area Under the Curve (AUC)StandardIncreasedRepresents greater total drug exposure due to reduced clearance. researchgate.net
Systemic Clearance (CL)StandardDecreasedThe rate of drug removal from the body is reduced. researchgate.net
Metabolite Levels (DCT, DDCT)StandardDecreased (relative to parent drug)Slower rate of metabolite formation. researchgate.netclearsynthdiscovery.com

Considerations for Deuterated Analogs in Drug Discovery and Development (Conceptual)

The use of deuteration is a strategic approach in modern drug discovery aimed at optimizing a molecule's therapeutic potential. nih.govuniupo.it Developing deuterated analogs like Citalopram-d3 offers several conceptual advantages that are highly attractive in pharmaceutical development.

Improved Pharmacokinetic Properties: The most direct benefit is the potential for an improved pharmacokinetic profile. nih.gov A longer half-life and increased exposure could lead to less frequent dosing, which may enhance patient adherence. deutramed.comclearsynthdiscovery.com

Enhanced Safety and Tolerability: Metabolism can sometimes produce toxic or reactive metabolites. By slowing down metabolism or shunting it away from pathways that produce undesirable byproducts, deuteration can potentially lead to a safer and better-tolerated drug. researchgate.netclearsynthdiscovery.comresearchgate.net

Increased Bioavailability: For drugs that undergo extensive first-pass metabolism (breakdown in the liver before reaching systemic circulation), deuteration at the metabolic soft spot can increase the amount of active drug that reaches the bloodstream. researchgate.net

Reduced Drug-Drug Interactions: If a drug's metabolism is slowed, it may become a less significant substrate for a particular CYP enzyme, potentially reducing the risk of interactions with other drugs metabolized by the same pathway. clearsynthdiscovery.com

Lifecycle Management and Innovation: Creating a deuterated version of an existing drug can be part of a "deuterium switch" strategy, offering an improved therapeutic option. nih.gov Increasingly, deuterium is being incorporated early in the discovery process to design novel drug candidates with optimal metabolic properties from the outset. nih.govuniupo.it

Future Directions and Emerging Research Avenues for Citalopram D3 Hydrochloride

Integration with High-Resolution Mass Spectrometry for Enhanced Metabolite Identification

The study of drug metabolism is fundamental to understanding a compound's efficacy and safety. ijpras.com High-resolution mass spectrometry (HRMS), with technologies like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, enabling the determination of elemental compositions for drug metabolites. ijpras.comthermofisher.com The integration of Citalopram-d3 as an internal standard in HRMS workflows offers a powerful strategy for enhancing the confidence of metabolite identification.

When analyzing biological samples, HRMS can detect minute mass shifts between the parent drug and its metabolites. ijpras.com By co-injecting Citalopram-d3 with the unlabeled citalopram (B1669093), researchers can use the known, stable mass difference between the two as a reference point. The characteristic isotopic pattern of the deuterated standard helps to quickly distinguish drug-related compounds from endogenous matrix components. Citalopram is known to be metabolized in the liver, primarily via N-demethylation by enzymes like CYP2C19 and CYP3A4, to form metabolites such as demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT). drugbank.com

Advanced HRMS techniques, such as data-dependent acquisition and multiple fragmentation methods (e.g., HCD, CID, UVPD), can provide comprehensive structural information. thermofisher.comsciex.com Using Citalopram-d3 helps anchor the analysis, allowing for more reliable identification of both expected and novel metabolites by tracing the isotopic signature through complex fragmentation patterns. This approach is crucial for building a comprehensive metabolic map of citalopram, which can reveal previously unknown biotransformation pathways.

Table 1: Potential Citalopram Biotransformations and Corresponding Mass Shifts Detectable by HRMS

Biotransformation ReactionDescriptionExact Mass Change (Da)Example Metabolite
N-DemethylationRemoval of a methyl group (-CH3) from a nitrogen atom.-14.01565Demethylcitalopram (DCT)
HydroxylationAddition of a hydroxyl group (-OH).+15.99491Hydroxy citalopram
CarboxylationOxidation to a carboxylic acid (-COOH).+29.99849Citalopram propionic acid
GlucuronidationConjugation with glucuronic acid.+176.03209Citalopram glucuronide

Applications in Quantitative Proteomics for Drug-Metabolizing Enzyme Expression Analysis

Quantitative proteomics has emerged as a vital tool for measuring the abundance of specific proteins, such as drug-metabolizing enzymes (DMEs) and drug transporters, in tissues like the liver and intestine. nih.govbohrium.com This information is essential for developing physiologically based pharmacokinetic (PBPK) models that can predict a drug's disposition in diverse patient populations. bohrium.comnih.gov The expression levels of DMEs like CYP2C19 and CYP3A4, the primary enzymes responsible for citalopram metabolism, can vary significantly between individuals due to genetic factors, disease states, and co-medications. drugbank.comhumanrelevantscience.org

Citalopram-d3 (hydrochloride) can play a pivotal role in studies that aim to correlate DME expression with metabolic activity. While proteomics quantifies the amount of enzyme protein present, a separate functional assay is needed to measure the enzyme's actual metabolic capacity. In such assays, Citalopram-d3 is the ideal internal standard for accurately quantifying the rate of citalopram metabolism and the formation of its metabolites in human liver microsomes or other biological systems.

By combining quantitative proteomics data on DME abundance with precise pharmacokinetic data obtained using Citalopram-d3, researchers can build more accurate models that link protein expression to metabolic function. humanrelevantscience.org This integrated approach can help elucidate the reasons for inter-individual variability in drug response and contribute to the development of personalized medicine strategies. pharmaffiliates.com

Table 2: Key Citalopram-Metabolizing Enzymes and Their Relevance in Proteomics

EnzymePrimary Metabolic RoleLocationSignificance in Proteomic Studies
CYP2C19N-demethylationLiverHigh inter-individual variability due to genetic polymorphisms; key target for expression-function correlation.
CYP3A4N-demethylationLiver, IntestineMetabolizes a wide range of drugs; its expression is crucial for predicting drug-drug interactions. nih.gov
CYP2D6Minor metabolic pathwayLiverWeakly inhibited by citalopram; its expression levels are important for assessing potential interactions with other drugs metabolized by this enzyme. nih.gov

Development of Novel Deuterated Citalopram Analogs for Specific Research Questions

The use of deuterium (B1214612) in drug molecules extends beyond creating internal standards. The "deuterium effect" can alter a drug's metabolic profile by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. pharmaffiliates.com This principle is being used to develop novel therapeutic agents with improved pharmacokinetic properties. medchemexpress.com

Building on this, novel deuterated analogs of citalopram could be synthesized for specific research purposes. For instance, by selectively placing deuterium atoms at different positions on the citalopram molecule, researchers could investigate the relative contributions of various metabolic pathways. An analog with deuterium at the N-demethylation site would be metabolized more slowly by CYP2C19 and CYP3A4, allowing for a more detailed study of minor metabolic pathways.

Furthermore, structure-activity relationship (SAR) studies have explored various non-deuterated citalopram analogs to understand their binding to the serotonin (B10506) transporter's primary (S1) and allosteric (S2) sites. nih.govnih.gov Creating deuterated versions of these specific analogs could help in preclinical studies to finely tune their pharmacokinetic properties while investigating their unique pharmacodynamic effects. Such tools would be invaluable for probing the complex pharmacology of the serotonin transporter system.

Table 3: Hypothetical Deuterated Citalopram Analogs and Their Research Applications

AnalogSite of DeuterationPotential Research Application
N,N-di(methyl-d3)-CitalopramBoth N-methyl groupsInvestigate the kinetics of N-demethylation by CYP2C19/3A4; potentially prolongs the half-life of the parent compound.
Aromatic-ring-d4-CitalopramPhenyl ringStudy the role of aromatic hydroxylation as a metabolic pathway.
Alkyl-chain-d2-CitalopramPropyl chainExamine the stability of the alkyl side chain and its susceptibility to oxidation.

Interdisciplinary Research Combining Analytical Chemistry with Preclinical Pharmacology

The future of drug research lies in the tight integration of multiple scientific disciplines. Citalopram-d3 (hydrochloride) is a key enabling tool at the intersection of analytical chemistry and preclinical pharmacology. nih.govresearchgate.net Preclinical studies that evaluate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of citalopram rely on the accurate measurement of the drug and its metabolites in biological fluids and tissues. researchgate.netacs.org

The robustness of an analytical method, often validated using a stable isotope-labeled internal standard like Citalopram-d3, is paramount for the reliability of any preclinical finding. kcasbio.com For example, when studying drug-drug interactions, precise quantification is necessary to determine if a co-administered drug alters citalopram's metabolism. acs.org Similarly, in developing animal models of depression, accurate measurement of citalopram concentrations in the brain is essential to correlate drug exposure with behavioral outcomes. nih.gov

An integrated research program could use Citalopram-d3 in an LC-MS/MS assay to generate high-fidelity pharmacokinetic data. This data would then be used to inform the design of preclinical pharmacology experiments, ensuring that the drug exposures in animal models are relevant to those observed in humans. The results from these behavioral and physiological studies can, in turn, lead to new questions that require further analytical investigation, creating a synergistic cycle of discovery.

Table 4: Outline of an Integrated Analytical-Pharmacological Study Design

Research PhaseKey ActivityRole of Analytical Chemistry (with Citalopram-d3)Role of Preclinical Pharmacology
Method DevelopmentEstablish a robust bioanalytical assay.Use Citalopram-d3 as an internal standard to develop a validated LC-MS/MS method for quantifying citalopram and its metabolites in plasma and brain tissue.Define the required sensitivity and dynamic range of the assay based on expected drug concentrations.
Pharmacokinetic ProfilingCharacterize the absorption, distribution, metabolism, and excretion (ADME) of citalopram.Accurately measure drug and metabolite concentrations over time in samples from preclinical models.Administer citalopram to animal models and collect biological samples at specified time points.
Pharmacodynamic StudyEvaluate the pharmacological effect of citalopram.Correlate drug concentrations in target tissues (e.g., brain) with observed effects.Assess behavioral or neurochemical changes in animal models following drug administration.
PK/PD ModelingIntegrate data to build a predictive model.Provide high-quality concentration-time data as input for the model.Relate drug exposure to the intensity and duration of the pharmacological response.

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